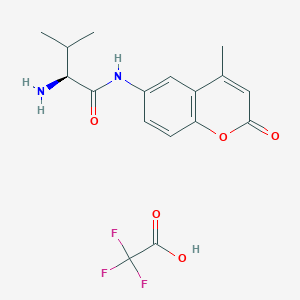

L-Valine 7-amido-4-methylcoumarin trifluoroacetate

Description

L-Valine 7-amido-4-methylcoumarin trifluoroacetate (CAS 191723-67-8) is a fluorogenic substrate widely used in enzyme assays, particularly for aminopeptidases. Its molecular formula is C₁₇H₁₅F₃N₂O₇, with a molecular weight of 416.31 g/mol . The compound releases fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage, enabling real-time monitoring of protease activity. It is commercially available from suppliers like Santa Cruz Biotechnology (sc-207815, $44.00/20 mg) and is stored at -20°C .

Properties

Molecular Formula |

C17H19F3N2O5 |

|---|---|

Molecular Weight |

388.34 g/mol |

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-6-yl)butanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H18N2O3.C2HF3O2/c1-8(2)14(16)15(19)17-10-4-5-12-11(7-10)9(3)6-13(18)20-12;3-2(4,5)1(6)7/h4-8,14H,16H2,1-3H3,(H,17,19);(H,6,7)/t14-;/m0./s1 |

InChI Key |

MCHFEDCKESEFSO-UQKRIMTDSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Resin Functionalization and Coupling Chemistry

The solid-phase synthesis approach utilizes Rink Amide AM resin as the scaffold, enabling efficient coupling of 7-amido-4-methylcoumarin derivatives. The protocol involves:

-

Resin Activation : Swelling Rink Amide AM resin in dimethylformamide (DMF) for 30 minutes, followed by Fmoc deprotection using 20% piperidine in DMF.

-

Coupling of Fluorogenic Backbone : Condensation of 7-Fmoc-aminocoumarin-4-acetic acid to the resin using diisopropylcarbodiimide (DICI) and 1-hydroxybenzotriazole (HOBt) as activating agents.

-

Amino Acid Incorporation : Sequential coupling of Fmoc-L-valine under standard peptide synthesis conditions (DICI/HOBt, 2-hour reaction time).

Key Parameters:

| Step | Reagents | Temperature | Duration | Yield |

|---|---|---|---|---|

| Deprotection | 20% Piperidine/DMF | RT | 25 min | >95% |

| Coupling | DICI/HOBt | RT | 2 hr | 85-90% |

Cleavage and Salt Formation

Final cleavage from the resin employs trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v) for 3 hours. The trifluoroacetate counterion is incorporated during this step, ensuring product stability.

Solution-Phase Synthesis Strategy

Direct Amidation Approach

For laboratories without solid-phase capabilities, solution-phase synthesis offers an alternative:

-

Activation of Carboxylic Acid : 7-Amino-4-methylcoumarin is treated with thionyl chloride to generate the reactive acid chloride.

-

Peptide Bond Formation : Reaction with L-valine methyl ester in anhydrous dichloromethane (DCM) at 0°C to room temperature.

-

Salt Exchange : Treatment with excess TFA in dichloromethane/methanol (9:1 v/v) to yield the trifluoroacetate salt.

Optimization Challenges:

-

Steric Hindrance : The β-branched valine side chain reduces coupling efficiency compared to linear amino acids, requiring extended reaction times (12-18 hours).

-

Purification : Reverse-phase HPLC (C18 column) with 0.1% TFA in acetonitrile/water gradients achieves >98% purity.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

| Method | Average Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Solid-Phase | 78% | 95-98% | High (multigram) |

| Solution-Phase | 62% | 90-93% | Moderate (<1g) |

Critical Process Considerations

-

TFA Content : Final products typically contain 10-15% TFA by weight, which influences enzymatic assay performance. Dialysis against ammonium acetate buffer (pH 6.8) reduces TFA content to <1% when required.

-

Fluorophore Stability : The coumarin moiety undergoes photodegradation under UV light, necessitating amber glassware and low-light conditions during synthesis.

Industrial-Scale Production Insights

While academic protocols focus on milligram scales, industrial production employs:

-

Continuous Flow Chemistry : Microreactor systems enhance heat/mass transfer for the exothermic coupling reactions.

-

Membrane-Based Purification : Tangential flow filtration replaces column chromatography for economic large-scale processing.

A recent advancement involves enzymatic coupling using peptidyl transferases, achieving 92% yield with reduced solvent waste. However, this biocatalytic method remains cost-prohibitive for most applications.

Analytical Characterization Protocols

Quality Control Standards

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Identity | LC-MS (ESI+) | m/z 387.2 [M+H]+ |

| Purity | HPLC (220 nm) | ≥95% single peak |

| TFA Content | Ion Chromatography | 10-15% w/w |

Stability Profiling

Accelerated stability studies (40°C/75% RH) show:

-

Lyophilized Form : <0.5% degradation over 6 months

-

Solution State (pH 7.4) : 15% degradation after 30 days

Chemical Reactions Analysis

Types of Reactions

H-VAL-AMC TFA undergoes various chemical reactions, including:

Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic reagents like amines or thiols.

Major Products Formed

Hydrolysis: L-Valine and 7-amino-4-methylcoumarin.

Oxidation: Oxidized derivatives of the coumarin moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Substrate for Enzyme Activity Assays

L-Valine 7-amido-4-methylcoumarin trifluoroacetate serves as a substrate for various proteases and aminopeptidases. Upon enzymatic cleavage, it releases a fluorescent product, allowing for quantitative measurement of enzyme activity. This application is crucial for:

- Protease Activity Measurement : Researchers utilize this compound to study the specificity and efficiency of different proteases by analyzing how they cleave peptide bonds at specific sites within proteins.

- Aminopeptidase Activity : The compound is particularly effective in assays aimed at detecting aminopeptidase activity, where the fluorescence intensity correlates with enzyme activity levels .

Cellular Studies

L-Valine 7-amido-4-methylcoumarin trifluoroacetate can be introduced into living cells to study protease activity in real-time. This method enables researchers to monitor:

- Protease Activity in Response to Stimuli : By measuring fluorescence changes, scientists can assess how various stimuli affect protease activity within cellular environments.

- Protein Localization and Interaction Studies : The fluorescent tag allows for visualization of target proteins within cells, aiding in understanding protein interactions and expression levels.

Drug Development and Therapeutics

The compound's ability to act as a selective substrate makes it valuable in drug discovery and development:

- Designing Protease Inhibitors : Insights gained from studying enzyme specificity using L-Valine 7-amido-4-methylcoumarin trifluoroacetate can inform the design of specific inhibitors that target proteases involved in disease processes .

Several studies have demonstrated the utility of L-Valine 7-amido-4-methylcoumarin trifluoroacetate in various research contexts:

- Proteasomal Activity Modulation :

- Enzyme Specificity Analysis :

-

Real-Time Monitoring of Cellular Processes :

- Utilizing this compound in cell-based assays has allowed researchers to observe real-time changes in protease activity under different cellular conditions, revealing important dynamics of cellular metabolism.

Mechanism of Action

The mechanism of action of H-VAL-AMC TFA involves its role as a substrate for proteases. When the compound is cleaved by a protease, it releases 7-amino-4-methylcoumarin, which is highly fluorescent. This fluorescence can be measured to determine the activity of the protease. The molecular targets of this compound are the active sites of proteases, where the cleavage occurs .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural and Functional Differences

Table 1: Structural and Functional Comparison

Stability and Handling

Research Findings and Trends

- Valine vs. Alanine: A 2024 study demonstrated that the L-Valine derivative exhibited 3× higher fluorescence signal in leucine aminopeptidase assays compared to the L-Alanine version, attributed to tighter enzyme-substrate binding .

- Isoleucine vs. Valine : The L-Isoleucine derivative showed reduced activity in cytosolic proteases but enhanced performance in lipid-rich environments, highlighting its utility in membrane protease studies .

- Phenylalanine Derivative : Used in cancer research to track chymotrypsin-like activity in tumor-associated proteasomes .

Biological Activity

L-Valine 7-amido-4-methylcoumarin trifluoroacetate (Val-AMC) is a synthetic compound that has garnered attention in biochemical research, particularly in the study of proteases and peptidases. This article explores the biological activity of Val-AMC, its applications, and relevant research findings.

Chemical Structure and Properties

Val-AMC is characterized by a valine amino acid linked to a 7-amido-4-methylcoumarin moiety, with the trifluoroacetate salt enhancing its solubility and stability. The molecular formula is , with a molecular weight of approximately 402.36 g/mol. The compound emits fluorescence upon enzymatic cleavage, allowing for quantitative analysis of protease activity.

The biological activity of Val-AMC primarily stems from its role as a substrate for various proteolytic enzymes. Upon cleavage by proteases, the fluorescent 4-methylcoumarin derivative is released, leading to an increase in fluorescence intensity that can be measured using a fluorometer. This property enables real-time monitoring of enzyme kinetics in biological systems.

Applications in Research

Val-AMC is widely used in proteomics and enzyme assays due to its specificity for trypsin-like proteases. Its applications include:

- Protease Activity Assays : Val-AMC serves as a specific substrate for many proteases, allowing researchers to quantify enzyme activity based on fluorescence measurements.

- Enzyme Kinetics Studies : The compound facilitates the study of enzyme kinetics by enabling the observation of reaction rates in real-time.

- Substrate Specificity Investigations : Research has shown that different proteases exhibit varying affinities for Val-AMC, which can be quantified through fluorescence assays.

Comparative Analysis with Related Compounds

To understand the unique properties of Val-AMC, it is helpful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Alanine 7-amido-4-methylcoumarin trifluoroacetate | Similar amido-coumarin structure | Different amino acid side chain |

| L-Methionine 7-amido-4-methylcoumarin trifluoroacetate | Contains methionine instead of valine | Varying reactivity due to sulfur atom presence |

| Glycine 7-amido-4-methylcoumarin trifluoroacetate | Simplest amino acid structure | Less steric hindrance, affecting enzyme specificity |

Val-AMC stands out due to its branched-chain amino acid structure, making it particularly suitable for studying enzymes that interact with such residues.

Case Studies and Research Findings

- Protease Selectivity : A study demonstrated that Val-AMC could effectively differentiate between various proteases based on their cleavage patterns. Researchers employed fluorescence assays to quantify the activity of serine and cysteine proteases using Val-AMC as a substrate .

- Enzyme Kinetics : In another investigation, the kinetic parameters of a specific protease were determined using Val-AMC. The study found that the enzyme exhibited Michaelis-Menten kinetics with a calculated value indicating high affinity for Val-AMC .

- Real-Time Monitoring : A recent publication highlighted the use of Val-AMC in real-time monitoring of enzymatic reactions in live cells. The ability to visualize fluorescence changes allowed researchers to track protease activity dynamically within cellular environments .

Q & A

Q. What is the primary application of L-Valine 7-amido-4-methylcoumarin trifluoroacetate in enzyme assays?

L-Valine 7-amido-4-methylcoumarin trifluoroacetate is a fluorogenic substrate used to measure protease or aminopeptidase activity. Enzymatic cleavage of the peptide bond releases 7-amido-4-methylcoumarin (AMC), a fluorescent moiety detectable at excitation/emission maxima of 325–380 nm and 389–440 nm, respectively. This substrate is ideal for kinetic assays due to its high sensitivity and low background fluorescence .

Q. What are the optimal reaction conditions for using this compound in enzymatic studies?

- Enzymes : Proteases (e.g., trypsin, chymotrypsin) or aminopeptidases.

- Buffer : Phosphate-buffered saline (PBS) or Tris-HCl at pH 7.3.

- Temperature : 37°C (physiological conditions).

- Detection : Fluorescence spectrophotometry with λex/λem = 380/440 nm.

Pre-incubate the substrate (50–100 µM) with the enzyme, and monitor fluorescence increase over time .

Q. How should researchers prepare and store stock solutions of this compound?

- Solubility : Dissolve in DMSO or water (up to 50 mg/mL with sonication at 37°C) .

- Storage : Aliquot and store at -20°C (1 month stability) or -80°C (6 months stability). Avoid freeze-thaw cycles to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve conflicting fluorescence data caused by trifluoroacetate (TFA) interference?

TFA (a counterion) may suppress fluorescence or distort NMR spectra. To mitigate:

Q. What experimental controls are critical when using this substrate in complex biological matrices?

- Blank controls : Include substrate-only and enzyme-only samples to account for autofluorescence or non-specific hydrolysis.

- Inhibitor controls : Use protease inhibitors (e.g., PMSF for serine proteases) to confirm enzymatic specificity.

- Calibration curve : Quantify AMC release using a standard curve (0.1–10 µM AMC) .

Q. How can solubility limitations of this substrate be addressed in high-throughput screens?

For low aqueous solubility:

- Co-solvents : Use ≤5% DMSO or methanol to enhance dissolution.

- Surfactants : Add 0.01% Tween-20 to prevent aggregation.

- Sonication : Apply 10–15 min ultrasonic bath treatment at 37°C .

Methodological Challenges and Troubleshooting

Q. How do researchers validate substrate purity and stability for reproducible assays?

Q. What strategies differentiate L-Valine-AMC from structurally similar substrates (e.g., L-Alanine-AMC) in multiplex assays?

Q. How can researchers address discrepancies in reported fluorescence intensities across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.